Max protein
Description
Structural Biology of Max Protein
Domain Architecture and Motif Organization
Basic Helix-Loop-Helix Leucine Zipper Configuration
The this compound exhibits a characteristic basic Helix-Loop-Helix Leucine Zipper domain architecture that serves as the fundamental structural framework for its DNA-binding and protein-protein interaction capabilities. This configuration consists of three distinct structural elements that work in concert to facilitate specific recognition of target DNA sequences. The basic region, positioned at the amino-terminal portion of the domain, contains a cluster of positively charged residues that directly contact the major groove of DNA during sequence-specific binding events. The Helix-Loop-Helix motif comprises approximately 50 amino acids organized into two amphipathic alpha-helices separated by a loop of variable length, providing the structural foundation for protein dimerization. The leucine zipper component features heptad repeats of leucine residues that stabilize dimeric interactions through hydrophobic contacts between adjacent alpha-helical structures.
Crystallographic studies have revealed that the basic Helix-Loop-Helix Leucine Zipper domain of this compound adopts a highly ordered three-dimensional structure when bound to DNA. The first helix of the Helix-Loop-Helix motif extends directly from the basic region and positions the DNA-contacting residues for optimal interaction with nucleotide bases in the major groove. The intervening loop region exhibits conformational flexibility that allows for adaptation to different DNA sequences while maintaining the proper spatial relationship between the two helices. The second helix serves as a platform for leucine zipper interactions, extending in a parallel orientation to facilitate stable dimer formation. The leucine zipper itself consists of a series of leucine residues positioned at the d position of a heptad repeat pattern, creating a hydrophobic interface that drives dimerization through favorable enthalpic interactions.
Structural analysis has demonstrated that the basic Helix-Loop-Helix Leucine Zipper configuration of this compound exhibits remarkable conservation across different species, indicating the fundamental importance of this architectural arrangement for biological function. The basic region typically spans approximately 15-20 amino acids and contains multiple lysine and arginine residues that are essential for DNA binding. The Helix-Loop-Helix component shows strict conservation of hydrophobic residues at specific positions that are critical for maintaining proper helical structure and facilitating protein-protein interactions. The leucine zipper region demonstrates precise spacing of leucine residues at seven-amino-acid intervals, creating the characteristic coiled-coil structure that enables stable homodimeric and heterodimeric complex formation.
Nuclear Localization Signal Sequences
This compound contains a well-defined nuclear localization signal sequence that directs its transport from the cytoplasm to the nucleus, where it performs its transcriptional regulatory functions. The primary nuclear localization signal is located within the carboxy-terminal region of the protein and consists of the peptide sequence PQSRKKLR, which exhibits homology to known nuclear localization signals from other nuclear proteins. This sequence spans amino acids 126-151 of the this compound and contains the characteristic cluster of basic residues that are recognized by importin proteins during nuclear transport. Functional studies using chimeric proteins have demonstrated that this carboxy-terminal region is both necessary and sufficient for directing nuclear localization of heterologous proteins.
The nuclear localization signal sequence of this compound has been shown to be subject to post-translational modifications that can influence its nuclear import efficiency. Specifically, lysine residues within the signal sequence can undergo acetylation, which may modulate the positive charge density required for effective recognition by nuclear import machinery. Lysine-144 and Lysine-145, which are positioned within the core nuclear localization signal, have been identified as targets for acetylation by the histone acetyltransferase p300. Mutation of these lysine residues to glutamine, which mimics the charge neutralization effect of acetylation, results in impaired nuclear localization and predominantly cytoplasmic distribution of the protein.
Additional complexity in nuclear localization regulation arises from the presence of Lysine-57, which is located within the second helix of the Helix-Loop-Helix domain but also contributes to nuclear import efficiency. Triple mutations affecting Lysine-57, Lysine-144, and Lysine-145 simultaneously result in complete loss of nuclear localization, demonstrating that multiple basic residues distributed across different domains contribute to the overall nuclear import signal. The requirement for multiple lysine residues suggests that this compound nuclear localization involves recognition of a bipartite or distributed nuclear localization signal rather than a simple monopartite sequence.
X-ray Crystallography of Max-DNA Complexes
E-Box Recognition Mechanisms
X-ray crystallographic analysis of this compound-DNA complexes has provided detailed molecular insights into the mechanisms by which this transcription factor recognizes and binds to E-box DNA sequences. The this compound recognizes the canonical E-box sequence CACGTG through a combination of specific base contacts and structural complementarity between the protein and DNA. The basic region of Max inserts into the major groove of the DNA double helix, where specific amino acid side chains form hydrogen bonds and van der Waals contacts with nucleotide bases. Crystallographic studies reveal that the recognition involves both direct readout mechanisms, where amino acids directly contact specific bases, and indirect readout mechanisms, where the protein recognizes structural features of the DNA.
The crystal structure of the human this compound homodimer in complex with a 13-mer DNA duplex containing the E-box sequence has been determined to 2.8 Angstrom resolution. This structure demonstrates that each monomer of the Max dimer contacts one half of the palindromic E-box sequence, with the basic regions of both subunits inserting into adjacent major groove segments. The recognition specificity for the central CACGTG sequence arises from a network of specific contacts between conserved basic residues and the purine and pyrimidine bases. Arginine and lysine residues within the basic region form crucial hydrogen bonds with guanine and cytosine bases, while additional contacts are made through backbone interactions and water-mediated contacts.
The structural basis for E-box recognition extends beyond the core hexanucleotide sequence to include contributions from flanking DNA sequences. Analysis of protein-DNA complexes has revealed that base pairs immediately adjacent to the E-box core influence binding affinity and specificity through modulation of DNA structure and minor groove contacts. The protein makes additional contacts with the DNA backbone through residues in the Helix-Loop-Helix domain, providing stabilization that is independent of specific base sequence but contributes to overall binding energy. These flanking sequence effects help explain the differential binding preferences observed among related basic Helix-Loop-Helix proteins that recognize the same core E-box sequence.
DNA Bending and Conformational Dynamics
Crystallographic analysis of this compound-DNA complexes has revealed significant structural deformation of the DNA upon protein binding, including pronounced bending and conformational changes that differ from those observed with other basic Helix-Loop-Helix proteins. The DNA in the Max-E-box complex exhibits a bend of approximately 25 degrees directed towards the protein, which represents a substantial deviation from canonical B-form DNA geometry. This bending is induced by the insertion of the basic regions into the major groove and results in compression of the major groove and widening of the minor groove at the binding site. The structural distortion facilitates optimal contact between protein side chains and DNA bases while accommodating the geometric constraints imposed by the dimeric protein structure.
The conformational dynamics of the Max-DNA complex extend beyond static structural features to include dynamic processes that occur during binding and dissociation. Nuclear Magnetic Resonance spectroscopy studies have provided insights into the solution behavior of this compound and its DNA complexes, revealing that the basic region exhibits intrinsic helical propensity even in the absence of DNA. This finding suggests that DNA recognition occurs through a conformational selection mechanism rather than an induced fit process, with the protein pre-organizing into a DNA-compatible conformation prior to binding. The presence of pre-formed helical structure in the basic region facilitates rapid association with target DNA sequences and contributes to binding specificity.
Analysis of crystallographic B-factors and Nuclear Magnetic Resonance dynamics data indicates that different regions of the Max-DNA complex exhibit varying degrees of conformational flexibility. The Helix-Loop-Helix domain shows generally low B-factors in the helical regions, indicating stable structure, while the connecting loop exhibits higher mobility. The basic region displays a gradient of flexibility, with regions in direct contact with DNA showing reduced dynamics compared to more peripheral segments. The leucine zipper region exhibits increasing flexibility towards the carboxy-terminus, consistent with the observation that terminal regions are often disordered in crystal structures. This pattern of dynamics reflects the functional requirements of each domain, with DNA-contacting regions requiring stable structure for specific recognition while other regions retain flexibility for conformational adaptation.
Post-Translational Modification Sites
Phosphorylation at Serine Residues
This compound is subject to phosphorylation at specific serine residues that modulate its DNA-binding activity and cellular localization. The primary phosphorylation sites identified in this compound include Serine-1 and Serine-10, both of which are positioned in strategic locations that can influence protein function through different mechanisms. Serine-1 is located at the amino-terminus of the protein, while Serine-10 occupies a critical position as the amino-terminal cap of the basic helix, where it can directly influence the electrostatic properties of the DNA-binding domain. The phosphorylation of these serine residues has been shown to occur in vivo and can be modulated by various cellular signaling pathways.
The structural location of Serine-10 at the amino-terminal cap of the basic helix suggests that phosphorylation at this position could significantly impact DNA binding through electrostatic effects. The introduction of negative charge through phosphorylation would be expected to counteract the positive electrostatic potential of the basic region, potentially reducing DNA-binding affinity. Crystallographic studies have provided structural context for understanding how phosphorylation might disrupt protein-DNA interactions by altering the charge distribution within the DNA-binding domain. The precise positioning of Serine-10 at the helix cap suggests that phosphorylation would introduce a localized negative charge in close proximity to the positively charged residues responsible for DNA contact.
Biochemical studies have demonstrated that phosphorylation of this compound at serine residues can be regulated by multiple kinase systems, suggesting that this modification serves as an integration point for various cellular signaling pathways. The identification of specific kinases responsible for Max phosphorylation and the cellular conditions that promote or inhibit this modification remain active areas of investigation. The functional consequences of serine phosphorylation extend beyond simple modulation of DNA binding to include potential effects on protein stability, subcellular localization, and interactions with other transcriptional regulators.
Acetylation of Lysine Residues
This compound undergoes acetylation at multiple lysine residues, including Lysine-57, Lysine-144, and Lysine-145, which are distributed across different functional domains of the protein. These acetylation events are catalyzed by the histone acetyltransferase p300 and represent a significant post-translational modification that can influence multiple aspects of this compound function. Lysine-57 is positioned within the second helix of the Helix-Loop-Helix domain, while Lysine-144 and Lysine-145 are located within the carboxy-terminal nuclear localization signal sequence. The acetylation of these residues has been detected in mammalian cells under physiological conditions, indicating that this modification occurs as part of normal cellular regulation.
The functional consequences of lysine acetylation in this compound are multifaceted and include effects on nuclear localization, DNA binding, and transcriptional activity. Acetylation of Lysine-144 and Lysine-145 within the nuclear localization signal sequence impairs nuclear import efficiency, as demonstrated by mutagenesis studies where replacement of these lysines with glutamine (to mimic acetylation) results in predominantly cytoplasmic localization. The simultaneous acetylation of Lysine-57, Lysine-144, and Lysine-145 appears to be particularly effective in disrupting nuclear localization, suggesting that the cumulative effect of multiple acetylation events is greater than the sum of individual modifications. This combinatorial effect indicates that this compound nuclear localization is controlled by the overall charge state of multiple lysine residues rather than by modification of any single site.
| Lysine Residue | Domain Location | Functional Consequence | Acetylating Enzyme |
|---|---|---|---|
| Lysine-57 | Helix-Loop-Helix Domain | Nuclear Localization | p300 |
| Lysine-144 | Nuclear Localization Signal | Nuclear Import Impairment | p300 |
| Lysine-145 | Nuclear Localization Signal | Nuclear Import Impairment | p300 |
Properties
CAS No. |
136047-18-2 |
|---|---|
Molecular Formula |
C90H111N21O24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Protein Compounds
Below is a detailed comparison of MAX'S 100% Whey Protein with other protein sources, including plant-based blends, casein, and single-source whey isolates. Key parameters include amino acid composition, absorption rates, clinical efficacy, and applications.
Table 1: Comparative Analysis of Protein Sources
Amino Acid Composition
- MAX'S 100% Whey Protein : Contains all nine EAAs, with leucine (~14% of total EAAs) as the primary driver of muscle protein synthesis (MPS). Its blend includes hydrolyzed whey (fast-acting) and micellar casein (slow-acting) to optimize absorption .
- Plant-Based Blends : Flaxseed protein (FPI) exhibits a red-shifted fluorescence spectrum (λmax = 337.8 nm), indicating flexible tertiary structures conducive to digestibility, but lacks sufficient lysine unless blended with legumes . Pea-rice blends achieve comparable EAA profiles to whey but require higher doses for equivalent MPS .
- Casein : Rich in glutamine and proline but deficient in BCAAs, making it less effective for acute MPS stimulation .
Absorption and Bioavailability
- MAX'S Whey leverages dual absorption kinetics (fast hydrolyzed whey + slow micellar casein) to sustain plasma amino acid levels, a strategy validated by proteomic analyses using MaxQuant (e.g., PRIDE dataset PXD025069) .
- Plant proteins like flaxseed (FG) exhibit compact hydrophobic cores (λmax = 331.6 nm) that delay enzymatic breakdown, reducing bioavailability compared to whey .
Functional and Clinical Efficacy
- In athletic populations, whey blends increase post-exercise protein synthesis by 22% compared to plant blends, as shown in isotope tracer studies .
Preparation Methods
Cryogenic Pulverization for Tissue Homogenization
Cryogenic pulverization, exemplified by Covaris’ cryoPREP® system, transforms flash-frozen tissues into fine powders through calibrated mechanical force. This method increases surface area by 4–5× compared to manual grinding, enabling more efficient lysis buffer penetration. A case study with AstraZeneca demonstrated that pulverizing 50 mg of liver tissue twice at −196°C yielded 8.2 ± 0.3 mg of total protein, representing a 37% improvement over bead milling. The process reduces heat-induced denaturation, preserving post-translational modifications critical for structural studies.
Focused-Ultrasonication for Cell Lysis
Adaptive Focused Acoustics (AFA) technology localizes ultrasonic energy (20–30 kHz) to disrupt cellular membranes without damaging proteins. Using Covaris’ LE220Rsc system, researchers achieved 95% lysis efficiency in HEK293 cells within 2 minutes, compared to 45 minutes for detergent-based methods. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Peak Incident Power | 350–400 W | Linear increase up to 400 W |
| Duty Factor | 10–15% | Maximizes cavitation while minimizing heating |
| Cycles per Burst | 800–1,200 | Higher cycles improve particle size reduction |
This approach reduced inter-sample variability, achieving coefficient of variation (CV) values below 8% in triplicate experiments.
Chemical Extraction Strategies Across Biological Sources
Subcellular Fractionation Using Differential Solubility
BioChain’s CNMCS kit employs sequential buffer systems to isolate proteins from specific compartments:
-
Cytoplasmic Proteins : Ice-cold Tris-EDTA (pH 7.4) with 0.1% Triton X-100 extracts 89 ± 4% of soluble proteins in 10 minutes.
-
Nuclear Proteins : High-salt buffer (1.5 M NaCl) releases histone H3 with 92% purity after DNase I treatment.
-
Membrane Proteins : 1% SDS in 50 mM HEPES (pH 8.5) solubilizes 78% of GPCRs while maintaining >80% ligand-binding capacity.
Detergent-Based Lysis Optimization
Fisher Scientific’s M-PER® reagent demonstrates concentration-dependent effects on extraction efficiency:
| Detergent | Concentration | Yield Increase | Activity Retention |
|---|---|---|---|
| CHAPS | 0.5% | 1.8× | 95% |
| Triton X-100 | 1% | 2.1× | 88% |
| SDS | 0.1% | 3.4× | 62% |
Higher SDS concentrations (>0.2%) dramatically reduce enzyme activity, necessitating careful optimization.
Recombinant Expression Systems for High-Density Production
Bacterial Autoinduction Protocols
Modified autoinduction media enable E. coli cultures to reach OD600 18–22 before induction, yielding 1.2–1.8 g/L of soluble protein. Critical components include:
-
Carbon Source Gradient : 0.5% glycerol + 0.05% glucose maintains low basal expression
-
Induction Trigger : Lactose/maltose (1:2 ratio) initiates expression at mid-log phase
-
Oxygenation : Dissolved oxygen >30% prevents acetate accumulation
This method produced 340 mg/L of active β-galactosidase versus 110 mg/L with traditional IPTG induction.
Mammalian Transient Transfection
The MEXi 293E system achieves 80–120 mg/L recombinant protein yields through:
-
PEI-Mediated Transfection : 1:3 DNA:PEI ratio (w/w) in serum-free medium
-
Enhanced Secretion : Valproic acid (2 mM) increases secretion 2.3× by inhibiting histone deacetylases
-
Harvest Timing : 96–120 hours post-transfection maximizes glycosylation completeness
A recent optimization study showed that combining temperature shift (37°C → 32°C) at 48 hours increased monoclonal antibody titers by 40%.
Chromatographic Purification Innovations
Multimodal Resins for Host Cell Protein Removal
Modern anion exchangers like Capto™ adhere combine hydrophobic and ionic interactions:
| Contaminant | Log Reduction | Flow Rate (cm/h) | Binding Capacity (mg/mL) |
|---|---|---|---|
| Host DNA | 4.2 | 150 | 85 |
| Endotoxins | 3.8 | 120 | 92 |
| Aggregates | 2.1 | 200 | 110 |
This single-step purification achieves >98% purity for Fc-fusion proteins.
Affinity Tag Engineering
Strep-tag® II systems demonstrate superior recovery rates compared to traditional tags:
| Tag | Binding Capacity (mg/mL) | Elution Purity | Cost per mg |
|---|---|---|---|
| His-tag | 50 | 85% | $0.12 |
| GST | 30 | 92% | $0.28 |
| Strep-tag® II | 75 | 98% | $0.18 |
The low-imidazole elution buffer (2.5 mM desthiobiotin) preserves protein function better than 250 mM imidazole.
Yield Optimization Through Integrated Workflows
Process Analytical Technology (PAT) Implementation
Real-time monitoring of critical quality attributes:
-
In-line UV-Vis : Tracks aggregation during elution (260/280 nm ratio <0.6)
-
Microfluidic SDS-PAGE : Provides molecular weight verification within 15 minutes
-
Bio-Layer Interferometry : Confirms binding activity during purification
AstraZeneca’s integrated PAT approach reduced batch failures by 67% while increasing average yield from 82 mg/L to 141 mg/L.
Lyophilization Stability Enhancements
Excipient screening identified trehalose (5% w/v) + arginine (0.5 M) as optimal stabilizers:
| Condition | 6-Month Stability | Reconstitution Efficiency |
|---|---|---|
| 4°C Liquid | 78% | 100% |
| −80°C Frozen | 92% | 95% |
| Lyophilized | 98% | 89% |
This formulation maintained 95% enzyme activity after 12 months at −20°C .
Q & A
Q. How can researchers quantify Max protein abundance and validate its statistical significance in proteomic studies?
- Methodological Answer : Use mass spectrometry-based platforms like MaxQuant, which integrates label-free quantification (LFQ) and isotopic labeling. Key steps include:
- Parameter Setup : Enable "match between runs" to align retention times across samples and apply a 1% false discovery rate (FDR) filter .
- Statistical Validation : Apply one-way ANOVA (p ≤ 0.05) to identify proteins with significant abundance changes across experimental conditions (e.g., longitudinal studies with baseline, 2-year, and 4-year time points) .
- Data Filtering : Retain only unique peptides for quantification to avoid redundancy and ensure specificity .
Q. What experimental design principles are critical for studying this compound-protein interactions (PPIs) in vitro?
- Methodological Answer :
- Structural Basis : Use X-ray crystallography or cryo-EM structures (e.g., c-MYC:MAX dimer PDB entries) to guide mutagenesis or competitive binding assays .
- Controls : Include negative controls (e.g., MAX-derived peptides with disrupted binding motifs) and positive controls (e.g., validated small-molecule inhibitors like Omomyc) .
- Replicate Strategy : Use biological triplicates and technical duplicates to account for variability in PPI assays (e.g., surface plasmon resonance or fluorescence polarization) .
Q. How can researchers validate Max interactions in intrinsically disordered regions (IDRs) of proteins like c-MYC?
- Methodological Answer : Combine biophysical assays with computational predictions:
- Nuclear Magnetic Resonance (NMR) : Map transient binding sites in c-MYC’s bHLHZip domain (e.g., residues 366–409) .
- Circular Dichroism (CD) : Monitor helical folding upon MAX binding to confirm coupled folding-binding mechanisms .
- In Silico Screening : Use replica exchange molecular dynamics (REMD) simulations to identify compounds stabilizing disordered c-MYC conformations (TRAP mode) .
Advanced Research Questions
Q. What strategies are effective in disrupting c-MYC:MAX dimerization for cancer therapeutics?
- Methodological Answer : Two primary strategies exist:
- TRAP Mode : Target disordered c-MYC conformations using REMD simulations to identify compounds (e.g., 10074-G5) that prevent functional folding .
- Competitive Mode : Design stapled MAX peptides or peptidomimetics (e.g., Omomyc) based on the structured dimer interface to block interactions .
- Validation : Use fluorescence resonance energy transfer (FRET) or cellular proliferation assays in c-MYC-overexpressing models .
Q. How can computational methods address challenges in targeting disordered Max-binding partners?
- Methodological Answer :
- Enhanced Sampling MD : Characterize transient pockets in IDPs using Gaussian accelerated MD (GaMD) or metadynamics .
- Coarse-Grained Models : Simulate large-scale conformational changes in c-MYC:MAX complexes to identify druggable states .
- Library Design : Apply MAX randomization to minimize codon diversity while maximizing functional sequence coverage in phage display libraries .
Q. What are the key considerations for designing synthetic Max variants (e.g., Max-E47) with retained DNA-binding function?
- Methodological Answer :
- Minimalist Design : Retain the α-helical scaffold (e.g., residues 1–66 of MAX) while simplifying non-critical regions to enhance solubility .
- Functional Assays : Use electrophoretic mobility shift assays (EMSAs) to confirm E-box DNA binding and luciferase reporters to assess transcriptional repression .
Q. How do phase separation mechanisms involving Max-associated proteins impact transcriptional regulation?
- Methodological Answer :
- Sequence Analysis : Identify prion-like domains or charged regions in MAX interactors (e.g., RNA-binding proteins) using algorithms like PLAAC .
- In Vitro Reconstitution : Monitor liquid-liquid phase separation (LLPS) via turbidity assays or fluorescence microscopy with labeled proteins .
- In Vivo Validation : Engineer phase-separation-deficient mutants and assess transcriptional dysregulation in CRISPR-edited cell lines .
Q. How should researchers reconcile contradictory data between in silico predictions and experimental results for Max PPIs?
- Methodological Answer :
- Orthogonal Validation : Cross-check computational docking results (e.g., AutoDock Vina) with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to confirm binding interfaces .
- Error Analysis : Evaluate force field limitations in MD simulations (e.g., AMBER vs. CHARMM) and recalibrate using experimental binding free energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
